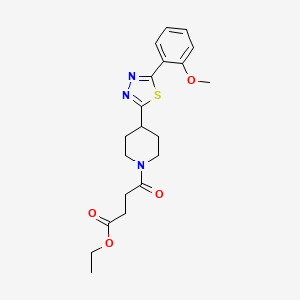

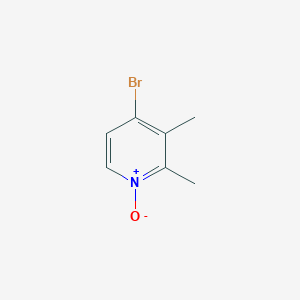

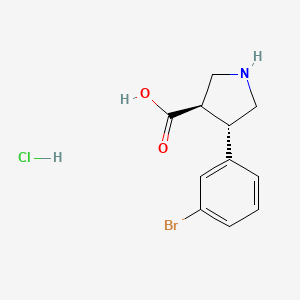

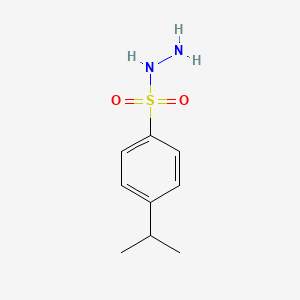

![molecular formula C20H28N4O2S B2771155 3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689768-48-7](/img/structure/B2771155.png)

3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as SB-269970 . It is an antipsychotic agent that shows high affinity for 5-HT7 receptors . It may be effective in treating cognitive disabilities and schizophrenia-like deficits . SB-269970 desensitizes and decreases the excitatory effects of 5-HT7 receptors in rat hippocampus .

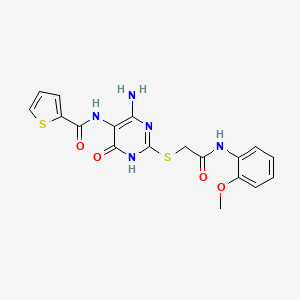

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a methylpiperidin-1-yl group, an ethyl group, a morpholin-4-yl group, and a sulfanylidene group .Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . It has a molecular weight of 170.3 g/mol . The compound is stable under normal conditions, but it should be stored under inert gas (nitrogen or argon) at 2–8 °C .Applications De Recherche Scientifique

Antibacterial Activity Several new quinazolin-4-one derivatives, including those containing morpholine moieties, have been synthesized and evaluated for their antibacterial activity. These derivatives showed encouraging antibacterial activity, highlighting the potential of quinazolinone compounds in developing new antibacterial agents (Ahmed, Abd-Alla, & El-zohry, 2007).

Anticancer Activity Quinazolinone derivatives have also been explored for their potential anticancer activities. Studies have shown that some derivatives exhibit interesting anticancer activities, suggesting that these compounds could serve as a basis for the development of new anticancer drugs (Nowak et al., 2014).

Anti-Monoamine Oxidase and Antitumor Activity New 2-sulfanyl-substituted quinazolinone derivatives have been synthesized and evaluated for their anti-monoamine oxidase and antitumor activities. Some of these compounds exhibited high activity, indicating their potential in treating related disorders (Markosyan et al., 2015).

Antiviral Activities Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses. Some compounds showed promising activity, suggesting the potential of quinazolinone derivatives in antiviral drug development (Selvam et al., 2007).

Mécanisme D'action

The exact mechanism of action of this compound is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reabsorption of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft.

Safety and Hazards

Propriétés

IUPAC Name |

3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2S/c1-15-4-6-22(7-5-15)8-9-24-19(25)17-14-16(23-10-12-26-13-11-23)2-3-18(17)21-20(24)27/h2-3,14-15H,4-13H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFCDGUMGKHBCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[b]thiophen-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2771072.png)

![({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methyl)(prop-2-yn-1-yl)amine hydrochloride](/img/structure/B2771073.png)

![1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2771076.png)

![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2771081.png)

![2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B2771082.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)

![N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2771086.png)

![8-{[Bisbenzylamino]methyl}-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2771090.png)